molecular formula C16H19NO4 B1330185 ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate CAS No. 28705-46-6

ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

Cat. No. B1330185
CAS RN: 28705-46-6
M. Wt: 289.33 g/mol
InChI Key: MSOLGAJLRIINNF-UHFFFAOYSA-N
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Description

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (EDC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a versatile reagent that is used in a variety of reactions and can be used to synthesize a variety of compounds. EDC is also used in laboratory experiments as a catalyst for a range of reactions.

Scientific Research Applications

Fluorescent Probes for Metal Ion Detection

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate and its derivatives are extensively used in the development of fluorescent probes, particularly for metal ion detection. Zhou Peng (2010) synthesized a fluorescent probe by combining 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide with 2-pyridylaldehyde, which exhibited high selectivity for detecting Cu2+ ions over other biologically relevant metals (Zhou Peng, 2010). Additionally, Kaan Karaoğlu et al. (2017) reported the development of two coumarin-based fluorescence probes for Cu2+ detection in ethanol-water mixtures, highlighting the utility of this compound in environmental monitoring (Kaan Karaoğlu, F. Yılmaz, E. Menteşe, 2017).

Crystal Structure Analysis

A study by L. Gomes et al. (2019) focused on the crystal structures of ethyl 2-oxo-2H-chromene-3-carboxylates, including this compound derivatives. This research provided insights into the molecular conformations and stability of these compounds, which is crucial for their application in various fields such as material science and pharmaceuticals (L. Gomes et al., 2019).

Photoluminescence Studies

Song et al. (2014) investigated the UV-vis spectra and photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, including this compound. The study demonstrated that these compounds exhibit strong blue-violet emission under ultraviolet light excitation, indicating their potential use in optical materials and fluorescent labeling (Song, Li-Meia, Gao, Jian-hua, 2014).

properties

IUPAC Name

ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-17(5-2)12-8-7-11-9-13(15(18)20-6-3)16(19)21-14(11)10-12/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOLGAJLRIINNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067406
Record name 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester
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Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28705-46-6
Record name Ethyl 7-diethylaminocoumarin-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28705-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
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Synthesis routes and methods

Procedure details

--A solution of 4-diethylamino-2-hydroxy-benzaldehyde (29.8 g, 154 mmol) and diethyl malonate (23.8 ml, 157 mmol) in ethanol (185 ml) was treated with piperidine (1.37 ml, 13.9 mmol) and heated under reflux for 4 h. The solution was allowed to cools then concentrated under reduced pressure to approx. half-volume diluted with ether and washed with water, dilute aq. NaOH and water, dried and evaporated under reduced pressure. Trituration of the residue with EtOH (approx. 15 ml) gave yellow crystals which were recrystallised from EtOAc-light petroleum to give the ester 1 as bright yellow prisms (18 the m.p. 76-77° C. A sample recrystallised a second time had m.p. 77-78° C. (Found: C, 66.4; H, 6.7g N, 4.8. C16H9NO4 requires C, 66.4; H, 6.6; N, 4.8%). The discrepancy with the m.p. (87° C.) reported by Kendal et al. (GB 867,592), together with the sharp m.p. and satisfactory analytical result for the present sample suggests that the digits of the reported value may accidently have been transposed.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
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